1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester
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Overview
Description
1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The reaction is often catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents. The esterification of the carboxylic acid group with the pyrrolidinyl ester is achieved using standard esterification techniques, such as the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolinediones.
Reduction: The compound can be reduced to form dihydrotriazoles.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Triazolinediones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its anticancer properties, showing growth inhibition on various cancer cell lines.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site . The compound’s anticancer activity is attributed to its ability to interfere with cellular processes essential for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-carboxylic acid: Another triazole derivative with similar applications in pharmaceuticals and agrochemicals.
Methyl-1H-1,2,4-triazole-3-carboxylate: Used as a precursor for nucleoside analogues and has applications in antiviral research.
Uniqueness
1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its binding affinity to certain molecular targets, making it a potent inhibitor in various biological assays .
Properties
Molecular Formula |
C14H10F2N4O4 |
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Molecular Weight |
336.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate |
InChI |
InChI=1S/C14H10F2N4O4/c15-9-2-1-3-10(16)8(9)6-19-7-11(17-18-19)14(23)24-20-12(21)4-5-13(20)22/h1-3,7H,4-6H2 |
InChI Key |
GBVCJBFRIBBNBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CN(N=N2)CC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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